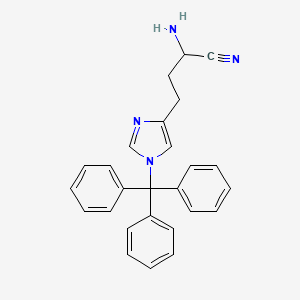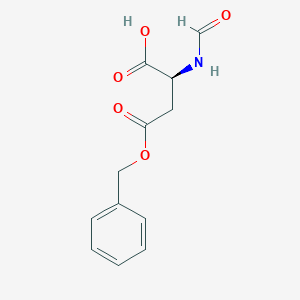
For-Asp(OBzl)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
For-Asp(OBzl)-OH, also known as N-Formyl-L-aspartic acid β-benzyl ester, is a derivative of aspartic acid. This compound is often used in peptide synthesis due to its ability to protect the amino group and the carboxyl group during the formation of peptide bonds. The presence of the benzyl ester group provides stability and prevents unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of For-Asp(OBzl)-OH typically involves the protection of the amino group of aspartic acid with a formyl group and the esterification of the carboxyl group with benzyl alcohol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
For-Asp(OBzl)-OH can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The benzyl ester group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can be substituted with other protecting groups, such as tert-butoxycarbonyl (Boc), under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in methanol.
Major Products Formed
Oxidation: N-Formyl-L-aspartic acid.
Reduction: N-Formyl-L-aspartic acid β-benzyl alcohol.
Substitution: N-Boc-L-aspartic acid β-benzyl ester.
Wissenschaftliche Forschungsanwendungen
For-Asp(OBzl)-OH has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biodegradable polymers and other materials.
Wirkmechanismus
The mechanism of action of For-Asp(OBzl)-OH involves its role as a protecting group in peptide synthesis. The formyl group protects the amino group from unwanted reactions, while the benzyl ester group protects the carboxyl group. This allows for the selective formation of peptide bonds without interference from other functional groups. The molecular targets and pathways involved include the activation of the carboxyl group by dehydrating agents and the nucleophilic attack by the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-L-aspartic acid β-benzyl ester: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of a formyl group.
N-Fmoc-L-aspartic acid β-benzyl ester: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
N-Ac-L-aspartic acid β-benzyl ester: Uses an acetyl (Ac) group for protection.
Uniqueness
For-Asp(OBzl)-OH is unique due to its specific combination of protecting groups, which provide stability and prevent side reactions during peptide synthesis. The formyl group is easily removable under mild acidic conditions, making it a versatile choice for various synthetic applications.
Eigenschaften
CAS-Nummer |
5513-72-4 |
|---|---|
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
(2S)-2-formamido-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H13NO5/c14-8-13-10(12(16)17)6-11(15)18-7-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)(H,16,17)/t10-/m0/s1 |
InChI-Schlüssel |
ZPCUHIBUEFGPCP-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC=O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


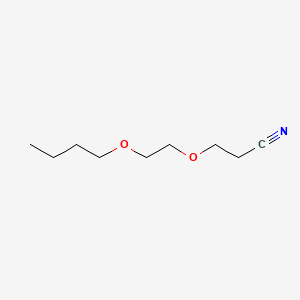
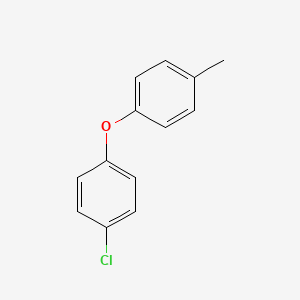
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

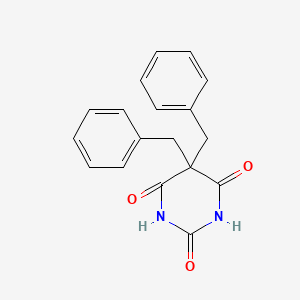

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)


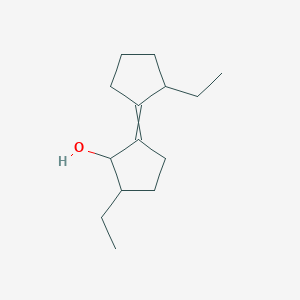
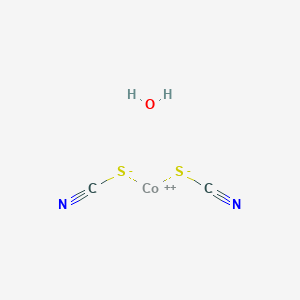
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
![5,5-Dimethyl-4-(propan-2-yl)-2-[4-(propan-2-yl)phenyl]-1,3-dioxane](/img/structure/B13793689.png)
